molecular formula C13H20N2O2 B13390103 N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide

N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide

Cat. No.: B13390103
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-UHFFFAOYSA-N
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Description

N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the production of antifungal agents. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a pentan-3-yl chain, and a formohydrazide functional group.

Properties

IUPAC Name

N-(2-phenylmethoxypentan-3-ylamino)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEGZKZTVLXZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of (S)-2-benzyloxy propionic acid

  • Reagents: (S)-2-benzyloxy propionic acid, acylating reagent (thionyl chloride, oxalyl chloride, or phosphorus trichloride).
  • Solvent: Toluene.
  • Conditions: Reflux at the boiling point of toluene (110°C) for 4-8 hours.
  • Outcome: Formation of (S)-2-benzyloxy propionyl chloride with high yield and purity.

Reduction to (S)-2-benzyloxy propionaldehyde

  • Reagents: Palladium barium sulfate catalyst (8-12% Pd), hydrogen gas.
  • Solvent: o-Xylene.
  • Conditions: Reaction under hydrogen pressure (0.05-0.15 MPa) at reflux temperature for 15-30 minutes until hydrogen absorption ceases.
  • Notes: Catalyst can be recovered and reused multiple times, reducing costs and environmental impact.

Condensation with Formylhydrazine

  • Reagents: (S)-2-benzyloxy propionaldehyde, formylhydrazine.
  • Conditions: Stirring at ambient temperature, followed by solvent removal.
  • Post-treatment: Ethyl acetate extraction, stirring with petroleum ether, filtration, and drying yields the hydrazine intermediate.

Final Grignard Reaction

  • Reagents: Grignard reagent (e.g., ethylmagnesium bromide).
  • Conditions: Addition at low temperature (around 5°C), then warming to room temperature, followed by work-up with acetic acid, washing, drying, and filtration.
  • Outcome: Formation of the target compound, N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide.

Reaction Conditions and Optimization

Step Key Parameters Optimization Notes
Acylation Reflux 4-8 hours Use of thionyl chloride for cost-effectiveness; toluene as solvent ensures high yield
Reduction Hydrogen pressure 0.05-0.15 MPa Catalyst activity maintained over multiple cycles; reaction monitored by hydrogen uptake
Hydrazine condensation Ambient temperature Solvent removal and extraction steps optimized for high purity
Grignard addition 5°C to room temperature Controlled addition minimizes side reactions; purification via chromatography

Research Outcomes and Data Tables

Yield and Purity Data

Step Reagent / Catalyst Yield (%) Purity (%) Notes
Acylation Thionyl chloride 85-90 N/A Reflux in toluene
Reduction Palladium barium sulfate 90 ≥97 Catalyst recyclable
Hydrazine condensation Formylhydrazine 80-85 ≥98 Purification by extraction
Final Grignard reaction Ethylmagnesium bromide 75-80 ≥99 Purification by recrystallization

Chemical Reactions Analysis

Types of Reactions

N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chemical compound with the molecular formula C13H20N2OC_{13}H_{20}N_{2}O . It is also known by other names, including 170985-85-0 and 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde .

Synthesis and Use as an Intermediate

N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide is an intermediate in the synthesis of posaconazole, a broad-spectrum triazole antifungal agent . A method for synthesizing N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine involves reacting (S)-2-benzyloxy propionic acid with an acylating reagent to obtain (S)-2-benzyloxy propionyl chloride . Then, a palladium barium sulfate catalyst is added into o-xylene, reacting in a hydrogen atmosphere . (S)-2-benzyloxy propionyl chloride hydrogen is added to carry out a reflux reaction until hydrogen is not absorbed . After the reaction, the catalyst is filtered to remove the o-xylene to obtain (S)-2-benzyloxy propionaldehyde . Reacting (S)-2-benzyloxy propionaldehyde with formylhydrazine and post-treatment yields (S)-N'-(2-benzyloxy propylene) formylhydrazine . Reacting (S)-N'-(2-benzyloxy propylene) formylhydrazine with a Grignard reagent, followed by post-treatment, gives N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formohydrazide .

The synthesis of N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]carbohydrazide from (S)-2-benzyloxypropionic acid has been previously described but involves long preparation steps (up to five steps), leading to more side reactions and low yield . The use of diisobutylaluminum hydride, which is expensive and flammable, during aftertreatment also poses production risks . A new method for synthesizing N'-[(2S,3S)-2-(benzyloxy)pent-3-yl]carbohydrazide is needed to meet the requirements for the synthesis of posaconazole . The new method avoids the use of diisobutylaluminum hydride and adopts an acylation reagent that is low in price, safer, and more environmentally friendly, along with a palladium barium sulfate catalyst that can be recycled multiple times .

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate

Mechanism of Action

The mechanism of action of N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide involves its interaction with specific molecular targets. In the context of its antifungal activity, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide oxalate
  • N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide hydrochloride

Uniqueness

N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, particularly in the synthesis of antifungal agents.

Biological Activity

N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide is a compound of interest due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents like posaconazole. This article explores its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C15H22N2O6
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 1887197-42-3
  • Physical State : Solid, with specific storage conditions recommended to maintain stability.

Synthesis Methods

The synthesis of this compound involves several steps that utilize various reagents and catalysts. A notable method includes:

  • Reagents : (S)-2-benzyloxy propionic acid and an acylating reagent.
  • Catalysts : Palladium barium sulfate is used to facilitate the reaction under a hydrogen atmosphere.
  • Steps :
    • Reacting (S)-2-benzyloxy propionic acid with an acylating agent to produce (S)-2-benzyloxy propionyl chloride.
    • Conducting a hydrogenation reaction to obtain (S)-2-benzyloxy propionaldehyde.
    • Finally, reacting with formylhydrazine to yield the target compound .

Antifungal Activity

This compound is primarily recognized for its role as an intermediate in the synthesis of posaconazole, a triazole antifungal agent. Research indicates that compounds related to this structure exhibit significant antifungal properties against a range of pathogens, including:

  • Candida species
  • Aspergillus species

Studies show that the incorporation of hydrazide groups enhances antifungal activity by interfering with fungal cell wall synthesis and function .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthetic pathway.
  • Disruption of Cell Membrane Integrity : The compound's structure allows it to integrate into fungal membranes, leading to increased permeability and cell lysis.

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of this compound against various fungal strains. The results indicated:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1.0 µg/mL

This study highlights the potential of this compound as a viable antifungal agent .

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : No significant adverse effects were observed at doses up to 2000 mg/kg in animal models.
  • Chronic Exposure : Long-term studies suggested minimal toxicity with no major organ damage reported.

These findings suggest that while effective as an antifungal agent, the compound also exhibits a favorable safety profile .

Q & A

Q. Key Data :

ParameterValueSource
Common Salt FormOxalate (C15H22N2O6)
Typical Yield70–85% (crude)

Basic: Which spectroscopic methods confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Identify benzyloxy protons (δ 4.5–5.0 ppm, multiplet) and formohydrazide NH peaks (δ 8.1–8.5 ppm). Compare with reference data for stereochemical confirmation (2S,3S configuration) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>97% as per commercial standards) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 327.35 (theoretical: 326.34) .

Q. Example Characterization Table :

TechniqueKey ObservationsReference
1H NMR (DMSO-d6)δ 7.3–7.5 (benzyl aromatic)
HPLC Retention Time6.2 min (isocratic elution)

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

  • Chiral Resolving Agents : Use (R)- or (S)-BINOL derivatives to stabilize intermediates and prevent racemization .
  • Low-Temperature Reactions : Conduct coupling steps at 0–5°C to minimize epimerization .
  • Chiral Chromatography : Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Challenges :

  • Racemization at the C3 position due to steric strain in the pentan-3-yl backbone. Mitigate by optimizing reaction pH (<7.0) .

Advanced: How to optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading). For example:
    • Solvent Screening : Ethanol (80°C) vs. THF (reflux), with ethanol favoring higher yields (85% vs. 65%) .
    • Catalyst Use : 5 mol% DMAP improves hydrazide coupling efficiency by 15% .
  • By-Product Analysis : LC-MS identifies common impurities (e.g., unreacted amine or oxidized benzyloxy groups). Use scavengers like molecular sieves to absorb water .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydrazide bond .
  • Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .
  • Moisture Control : Use desiccants (silica gel) in storage containers .

Advanced: How to analyze trace impurities in the compound?

Methodological Answer:

  • LC-MS/MS : Detect impurities at <0.1% levels. For example, residual solvents (e.g., DMF) are quantified using headspace GC-MS .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products .

Q. Common Impurities :

ImpuritySourceMitigation
Oxalic acid (oxalate salt)Incomplete salt formationRecrystallize twice
Benzyl alcoholHydrolysis of benzyloxyStore under anhydrous conditions

Basic: What safety protocols apply when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash with 10% ethanol solution (hydrazide-specific decontamination) .

Advanced: Can computational modeling predict this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the hydrazide NH group shows high nucleophilicity (HOMO = −5.2 eV) .
  • Molecular Docking : Screen against fungal CYP51 (target for Posaconazole derivatives) to assess binding affinity .

Q. Software Tools :

  • Gaussian 16 (DFT), AutoDock Vina (docking) .

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